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Oct-7-en-2-ylboronic acid

Cat. No.: B11920487
M. Wt: 156.03 g/mol
InChI Key: WQBSNFLAZILDJT-UHFFFAOYSA-N
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Description

Significance of Organoboron Compounds in Contemporary Chemical Research

Organoboron compounds have become indispensable tools in contemporary chemical research due to their wide-ranging applications in synthesis, catalysis, and medicinal chemistry. thieme.dewvu.edu Their importance is underscored by the fact that research in organoboron chemistry has led to multiple Nobel Prizes. nih.gov

Key attributes contributing to their significance include:

Versatility in Chemical Transformations: The carbon-boron (C-B) bond can undergo a vast array of chemical reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. thieme.de This versatility makes them crucial intermediates in the synthesis of complex molecules, including natural products, pharmaceuticals, and advanced materials. thieme.de

Stereochemical Control: Many reactions involving organoboron compounds proceed with a high degree of stereochemical retention, allowing for the precise construction of chiral molecules. thieme.de

Functional Group Tolerance: Organoboron reagents are compatible with a wide variety of functional groups, which simplifies synthetic planning and execution. thieme.de

Low Toxicity: Compared to many other organometallic reagents, organoboron compounds are generally less toxic, making them more environmentally benign. thieme.de

Stability: Many organoboron compounds, particularly boronic acids and their esters, exhibit good stability towards air and moisture, facilitating their handling and storage. researchgate.net

The development of new synthetic methodologies utilizing organoboron compounds as both reagents and catalysts continues to be an active area of research. nih.govoaepublish.com Their ability to mediate the activation of small molecules and participate in novel catalytic cycles highlights their ongoing and evolving importance in the chemical sciences. nih.gov

Oct-7-en-2-ylboronic Acid as a Prototypical Alkenylboronic Acid Building Block

This compound exemplifies the utility of alkenylboronic acids as versatile building blocks in organic synthesis. Alkenylboronic acids are organoboron compounds that contain a carbon-carbon double bond attached to the boron atom. This structural motif allows for a rich and diverse reactivity profile.

The structure of this compound, with its terminal double bond and a boronic acid group at the second position of an eight-carbon chain, makes it a useful component in various synthetic strategies. The presence of the alkene functionality allows for reactions such as addition, oxidation, and metathesis, while the boronic acid moiety can participate in a wide range of cross-coupling reactions.

A key application of alkenylboronic acids is in the Petasis borono-Mannich reaction, a multicomponent reaction that forms allylic amines. acs.org Alkenylboronic acids have also been shown to react with α,β-unsaturated oximes in the presence of a copper catalyst to form N-alkenyl-α,β-unsaturated nitrones, which can then be converted to substituted pyridines. beilstein-journals.org

The reactivity of the C-B bond in alkenylboronic acids is influenced by the electronic nature of the boron atom. The empty p-orbital on the boron atom can participate in π-conjugation with the adjacent double bond, which affects the electron density and reactivity of the alkene. acs.org

Historical Development and Evolution of Alkenylboronic Acid Chemistry

The field of organoboron chemistry has a rich history, with the first synthesis and isolation of a boronic acid reported by Frankland in 1860. wiley-vch.de However, it was the pioneering work of Herbert C. Brown in the mid-20th century on the hydroboration of alkenes and alkynes that truly unlocked the synthetic potential of organoboranes. acs.org This work, which earned him a share of the 1979 Nobel Prize in Chemistry, provided a general and convenient method for the preparation of organoboron compounds. nih.govacs.org

A pivotal moment in the evolution of alkenylboronic acid chemistry was the development of the Suzuki-Miyaura cross-coupling reaction, first reported by Akira Suzuki in 1979. acs.orgrsc.org This palladium-catalyzed reaction enables the coupling of a wide range of organic fragments and has become one of the most important carbon-carbon bond-forming reactions in modern organic synthesis. acs.org The development of this reaction spurred significant interest in the synthesis of various boronic acids and their derivatives. acs.org

Initially, the synthesis of alkenylboronic acids was primarily achieved through the hydroboration of alkynes. acs.org Over the years, numerous other methods for their preparation have been developed, expanding the scope and accessibility of these valuable reagents.

The reactivity of alkenylboronic acids has also been extensively explored. Early studies focused on their conversion to other functional groups. For instance, it was discovered that alkenylboronic acids could be stereospecifically converted into alkenyl bromides with inversion of configuration. acs.org More recently, research has focused on exploiting the unique reactivity of the alkenyl and boron moieties in novel catalytic reactions, including those mediated by transition metals, organocatalysts, and light. rsc.org The development of multicomponent reactions, such as the Petasis borono-Mannich reaction, has further expanded the synthetic utility of alkenylboronic acids. acs.orgnih.gov

The continued exploration of the synthesis and reactivity of alkenylboronic acids promises to yield even more powerful tools for the construction of complex organic molecules. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17BO2 B11920487 Oct-7-en-2-ylboronic acid

Properties

Molecular Formula

C8H17BO2

Molecular Weight

156.03 g/mol

IUPAC Name

oct-7-en-2-ylboronic acid

InChI

InChI=1S/C8H17BO2/c1-3-4-5-6-7-8(2)9(10)11/h3,8,10-11H,1,4-7H2,2H3

InChI Key

WQBSNFLAZILDJT-UHFFFAOYSA-N

Canonical SMILES

B(C(C)CCCCC=C)(O)O

Origin of Product

United States

Synthetic Methodologies for Oct 7 En 2 Ylboronic Acid and Analogs

Foundational Preparative Routes for Alkenylboronic Acids

Stereoselective Hydroboration and Carboboration Approaches

Hydroboration represents a fundamental method for the synthesis of alkenylboronic acids from alkynes. The reaction typically proceeds with syn-addition of a boron hydride across the carbon-carbon triple bond, leading to trans-alkenylboronic acids. redalyc.orgrsc.org The choice of hydroborating agent is crucial for achieving high regio- and stereoselectivity. Reagents like catecholborane and pinacolborane (HBpin) are commonly employed. redalyc.orgorganic-chemistry.org For instance, the hydroboration of terminal alkynes with catecholborane, followed by hydrolysis, yields E-alkenylboronic acids. redalyc.org Lewis acids, such as scandium triflate, can catalyze the hydroboration of both terminal and internal alkynes with HBpin, affording E-alkenyl boronates with high yields and excellent regioselectivity. rsc.org

Carboboration, the simultaneous addition of a carbon and a boron moiety across a π-system, offers another powerful route to substituted alkenylboronic acids. acs.orgnih.gov This method can be catalyzed by various transition metals or proceed under metal-free conditions. acs.org For example, a copper-catalyzed carboboration of alkynes using bis(pinacolato)diboron (B136004) creates both a C-B and a C-C bond in a single step with high regioselectivity and syn-stereoselectivity. organic-chemistry.org Uncatalyzed carboboration reactions often require activated alkynes or highly reactive boranes. nih.gov

The stereochemical outcome of these reactions is a critical consideration. While syn-addition is prevalent in hydroboration, leading to trans-alkenes, methods for achieving anti-hydroboration to produce cis-alkenes have also been developed, often employing transition metal catalysis. rsc.org

Palladium-Catalyzed Miyaura Borylation of Unsaturated Halides

The Miyaura borylation reaction is a robust and widely used method for synthesizing boronate esters from organic halides. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl or vinyl halide with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a base. wikipedia.orgorganic-chemistry.orgresearchgate.net A key advantage of this method is its high functional group tolerance and the ability to proceed with complete retention of the double bond's configuration. researchgate.net

This reaction is applicable to a wide range of substrates, including vinyl halides and triflates, making it a versatile tool for accessing alkenylboronic esters. organic-chemistry.orgwikipedia.org The reaction conditions, such as the choice of palladium catalyst, ligand, and base, are crucial for achieving high yields and preventing side reactions like the competing Suzuki coupling. organic-chemistry.org For example, the use of potassium phenoxide (KOPh) as a base has been shown to be effective in the borylation of 1-alkenyl halides. organic-chemistry.org

Substrate TypeReagentCatalystProductKey Features
Vinyl HalidesBis(pinacolato)diboronPdCl₂(dppf)Alkenylboronate EstersHigh functional group tolerance, retention of stereochemistry. wikipedia.orgresearchgate.net
Vinyl TriflatesBis(pinacolato)diboronPdCl₂(PPh₃)₂Alkenylboronate EstersVersatile for various unsaturated systems. organic-chemistry.org
Aryl HalidesBis(pinacolato)diboronPd(dba)₂/ligandArylboronate EstersBroad applicability in organic synthesis. wikipedia.org

Advanced Strategies for Oct-7-en-2-ylboronic Acid and Related Olefinic Boronates

Regioselective Halogen-Metal Exchange and Boronate Ester Formation

Halogen-metal exchange is a classical yet powerful strategy for the synthesis of organoboron compounds. arkat-usa.org This method typically involves the reaction of an organohalide with an organolithium reagent (like n-butyllithium) at low temperatures, followed by quenching the resulting organolithium species with a boron electrophile, such as a trialkyl borate (B1201080). researchgate.netsci-hub.segu.se The regioselectivity of the halogen-metal exchange is often dictated by the relative reactivity of different halogens, with iodine being more reactive than bromine, which is more reactive than chlorine. sci-hub.se

This approach is particularly useful for the synthesis of halopyridinylboronic acids and esters, where the position of the halogen can direct the lithiation and subsequent borylation. researchgate.netsci-hub.sethieme-connect.com The choice of the borate ester can influence the final product, with triisopropyl borate often being a preferred reagent. thieme-connect.com The resulting boronic acids can be isolated or converted in situ to more stable boronate esters, such as pinacol (B44631) esters. sci-hub.se

Directed Ortho-Metalation and Electrophilic Borylation

Directed ortho-metalation (DoM) is a highly effective strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. researchgate.netrsc.org In this approach, a directing group on the substrate coordinates to an organolithium base, such as lithium diisopropylamide (LDA), directing deprotonation to the adjacent ortho position. researchgate.netthieme-connect.com The resulting lithiated species can then be trapped with an electrophilic boron reagent to introduce a boronic acid or ester group. researchgate.net

This methodology offers a complementary approach to other borylation methods, often providing access to regioisomers that are difficult to obtain otherwise. rsc.org A wide range of functional groups can act as directing groups, including amides, carbamates, and ethers. researchgate.net For instance, the DoM of 2-chloropyridine (B119429) with LDA, followed by quenching with triisopropylborate, affords the corresponding 3-borylated pyridine (B92270) derivative. thieme-connect.com The development of transition-metal-catalyzed directed C-H borylation has further expanded the scope of this strategy, allowing for the use of a broader range of directing groups and milder reaction conditions. researchgate.netnih.govrsc.org

StrategyKey ReagentsDirecting Group (Example)ProductKey Features
Halogen-Metal Exchangen-BuLi, Trialkyl Borate-Aryl/Heteroaryl BoronatesRegioselectivity based on halogen reactivity. arkat-usa.orgsci-hub.se
Directed Ortho-MetalationLDA, Trialkyl BorateAmide, Carbamateortho-Borylated AromaticsHigh regioselectivity controlled by directing group. researchgate.netthieme-connect.com
Catalytic C-H BorylationTransition Metal Catalyst, Diboron ReagentPyridine, Phosphine (B1218219)Aryl/Heteroaryl BoronatesBroader functional group compatibility, milder conditions. rsc.orgresearchgate.netnih.gov

Dehydrogenative Borylation of Terminal Alkynes

Dehydrogenative borylation has emerged as an atom-economical method for the synthesis of alkynylboronates from terminal alkynes. mdpi.com This reaction involves the direct coupling of a C(sp)-H bond with a boron reagent, releasing dihydrogen gas as the only byproduct. mdpi.com A significant challenge in this area is to suppress the competing hydroboration reaction, which yields alkenylboronates. rsc.org

Various catalytic systems based on transition metals such as iridium, palladium, copper, and zinc have been developed to achieve selective dehydrogenative borylation. mdpi.comrsc.orgrsc.org For example, copper complexes supported by cyclic (alkyl)(amino)carbene (CAAC) or N-heterocyclic carbene (NHC) ligands can effectively promote the dehydrogenative borylation of terminal alkynes with pinacolborane at room temperature. rsc.orgresearchgate.net Metal-free approaches have also been explored, utilizing reagents like lithium aminoborohydrides. mdpi.com These methods exhibit good functional group tolerance, allowing for the borylation of a wide range of terminal alkynes. mdpi.comrsc.org

Catalytic Asymmetric Homologation of Olefinic Boronic Acids

A key strategy for the synthesis of α-chiral allylboronic acids is the catalytic asymmetric homologation of olefinic boronic acids. This process involves the reaction of an olefinic boronic acid with a diazo compound in the presence of a chiral catalyst, leading to the formation of a new carbon-carbon bond and the extension of the carbon chain (homologation).

One notable methodology utilizes BINOL-type organocatalysts. diva-portal.orgdiva-portal.org For instance, the asymmetric homologation of alkenylboronic acids with stabilized CF3-diazomethane derivatives has been achieved using BINOL derivatives as organocatalysts in the presence of an alcohol additive. acs.orgnih.gov Density functional theory (DFT) calculations have shown that the reaction proceeds through a chiral BINOL ester of the alkenylboronic acid substrate. acs.orgnih.gov The formation of this chiral BINOL-alkenylboronate intermediate is a key step in the catalytic cycle and is crucial for achieving high enantioselectivity. acs.org The aliphatic alcohol additive also plays an important role in the reaction mechanism. acs.orgnih.gov

The general scheme for this transformation can be represented as follows:

Scheme 1: Asymmetric Homologation of Alkenylboronic Acid

Asymmetric Homologation of Alkenylboronic Acid

In this reaction, an alkenylboronic acid reacts with a trifluoromethyl-diazomethane in the presence of a BINOL-derived catalyst and an alcohol to yield a chiral α-trifluoromethyl allylboronic acid.

Microkinetic simulations and DFT calculations have been employed to understand the complex potential energy surface of this reaction and to rationalize the stereoinduction. nih.gov These studies provide insight into the formation of catalytic intermediates, the stereoinduction step, and the recovery of the catalyst, which are essential for the further development of these asymmetric organocatalytic methodologies. acs.orgnih.gov

Control of Chemo- and Regioselectivity in Alkenylboronic Acid Synthesis

The control of chemo- and regioselectivity is paramount in the synthesis of alkenylboronic acids to ensure the desired isomer is obtained. Various catalytic systems have been developed to address this challenge.

Nickel-catalyzed reactions have demonstrated excellent control over chemo- and regioselectivity. For example, a NiH-catalyzed regioselective hydroalkylation and hydroarylation of β-alkyl alkenyl boronic pinacol esters has been developed. rsc.org This method, directed by the boronic pinacol (B(pin)) group, involves the regioselective addition of a NiH intermediate to the double bond, leading to a stable α-boryl organonickel intermediate. rsc.org Subsequent cross-coupling with alkyl or aryl halides yields a variety of secondary alkyl B(pin) derivatives. rsc.org

Another example of nickel catalysis is the three-component dialkylation and alkylarylation of vinyl boronate esters. rsc.org This method exhibits high coupling efficiency and excellent functional group tolerance, with the nickel catalyst distinguishing between the reactivities of different alkyl and aryl halides to afford products with outstanding chemo- and regioselectivities. rsc.org

Rhodium catalysis has also been effectively employed. A rhodium-catalyzed cyano transfer reaction between alkynyl-malononitrile derivatives and aryl/alkenyl boronic acids provides a route to structurally diverse alkenyl nitriles with high chemo- and regioselectivity. nih.govfigshare.com

The choice of ligand can also play a crucial role in controlling selectivity. In the palladium-catalyzed hydroboration of terminal alkynes, altering the ligand from a trialkylphosphine to an N-heterocyclic carbene can switch the selectivity from favoring α-vinylboronates to β-vinylboronates. organic-chemistry.org

The following table summarizes various catalytic systems and their effectiveness in controlling selectivity in alkenylboronic acid synthesis.

Catalyst SystemReactantsProduct TypeSelectivity Control
NiH with B(pin) directing groupβ-alkyl alkenyl boronic pinacol esters, alkyl/aryl halidesSecondary alkyl B(pin) derivativesHigh regioselectivity rsc.org
Nickel catalystVinyl boronate esters, tertiary/primary alkyl bromides, aryl iodidesDialkylated and alkylarylated productsExcellent chemo- and regioselectivity rsc.org
Rhodium catalystAlkynyl-malononitrile derivatives, aryl/alkenyl boronic acidsAlkenyl nitrilesHigh chemo- and regioselectivity nih.gov
Palladium with trialkylphosphine ligandTerminal alkynes, pinacolboraneα-vinylboronatesHigh α-selectivity organic-chemistry.org
Palladium with N-heterocyclic carbene ligandTerminal alkynes, pinacolboraneβ-vinylboronatesSwitched to β-selectivity organic-chemistry.org

These examples highlight the diverse strategies available to chemists for controlling the chemo- and regioselectivity in the synthesis of alkenylboronic acids and their derivatives, enabling the preparation of a wide range of valuable building blocks for organic synthesis.

Cross Coupling Reactions and Synthetic Transformations Involving Oct 7 En 2 Ylboronic Acid

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation, celebrated for its mild conditions, high functional group tolerance, and the low toxicity of its boron-based reagents. numberanalytics.comsioc-journal.cn This palladium-catalyzed reaction couples an organoboron compound, such as Oct-7-en-2-ylboronic acid, with an organic halide or triflate. wikipedia.org

Detailed Mechanistic Pathways: Oxidative Addition, Transmetalation, Reductive Elimination

The catalytic cycle of the Suzuki-Miyaura reaction is generally accepted to proceed through three fundamental steps involving a palladium catalyst. numberanalytics.comlibretexts.orgnumberanalytics.com

Oxidative Addition : The cycle begins with a palladium(0) complex, which undergoes oxidative addition to an organic halide (R¹-X). numberanalytics.comnumberanalytics.com This step, often the rate-determining one, involves the insertion of the palladium center into the carbon-halide bond, forming a palladium(II) intermediate. libretexts.orgnumberanalytics.compku.edu.cn The reactivity of the halide follows the general trend I > OTf > Br > Cl. wikipedia.orglibretexts.org

Transmetalation : This is the key step where the organic moiety from the boron reagent is transferred to the palladium(II) complex. wikipedia.orglibretexts.org The organoboronic acid (R²-B(OH)₂) is first activated by a base, forming a more nucleophilic boronate "ate" complex ([R²-B(OH)₃]⁻). wikipedia.orgrsc.org This complex then reacts with the palladium(II) intermediate, displacing the halide and transferring the R² group (in this case, the oct-7-en-2-yl group) to the palladium center. wikipedia.orglibretexts.org The precise mechanism of this transfer can vary, with some studies suggesting the base first coordinates to the palladium before interacting with the boronic acid (oxo-palladium pathway), while others support the direct reaction with the pre-formed boronate complex (boronate pathway). pku.edu.cnrsc.org

Reductive Elimination : The final step is the reductive elimination from the dialkyl/aryl/alkenyl palladium(II) intermediate. numberanalytics.comlibretexts.org In this irreversible step, the two organic groups (R¹ and R²) are coupled to form a new carbon-carbon bond (R¹-R²), and the palladium(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle. sioc-journal.cnlibretexts.org

Influence of Ligand Design and Catalyst Architectures on this compound Coupling Efficiency

The efficiency and scope of the Suzuki-Miyaura reaction are profoundly influenced by the ligands coordinating to the palladium catalyst. libretexts.org For coupling reactions involving alkenylboronic acids like this compound, the choice of ligand is critical for achieving high yields and selectivity.

Phosphine (B1218219) Ligands : These are the most common ligands used in Suzuki-Miyaura couplings. libretexts.org Electron-rich and sterically bulky phosphine ligands are particularly effective. libretexts.orgresearchgate.net

Electron-donating ligands facilitate the initial oxidative addition step by increasing the electron density on the palladium(0) center. libretexts.orgnih.gov

Bulky ligands promote the reductive elimination step and help stabilize the catalytically active monoligated palladium species (L₁Pd(0)), which is often more reactive than more highly coordinated complexes. libretexts.orgnih.gov

Catalyst Architectures : Modern catalyst design has produced highly active systems. Dialkylbiaryl phosphine ligands, such as SPhos and XPhos, developed by the Buchwald group, are exceptionally effective for a wide range of substrates, including challenging combinations like sterically hindered partners and less reactive aryl chlorides. nih.gov These ligands combine steric bulk and electron-richness to create highly reactive and stable catalysts that can operate at low loadings and room temperature. nih.govmdpi.com For alkenylboronic acids, catalysts that prevent side reactions like Z-to-E isomerization are crucial. Studies have shown that ligands like Pd(P(o-Tol)₃)₂ can be optimal for preserving the geometry of the alkenyl partner. organic-chemistry.org

The choice of base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and solvent (e.g., toluene, THF, dioxane) also plays a significant role in optimizing reaction efficiency and can be tuned based on the specific substrates and catalyst system. nih.govyonedalabs.com

Strategic Application of this compound in Carbon-Carbon Bond Formation

The primary application of this compound in Suzuki-Miyaura coupling is the strategic formation of new carbon-carbon bonds, a fundamental operation in organic synthesis. illinois.edunih.govresearchgate.net This reaction allows for the coupling of a C(sp²)-hybridized carbon from the boronic acid with a C(sp²)- or C(sp³)-hybridized carbon from an organic halide or triflate. researchgate.net This capability is instrumental in the synthesis of complex molecules, including natural products, pharmaceuticals, and advanced materials. sioc-journal.cnrsc.org

The use of an alkenylboronic acid like this compound is particularly valuable for synthesizing molecules containing dienes, styrenes, and other conjugated systems. libretexts.org The reaction's high functional group tolerance means that the terminal alkene of the octenyl chain can be preserved during the coupling, making it available for subsequent chemical transformations.

Table 1: Representative Suzuki-Miyaura Couplings with Alkenylboronic Acids

Alkenylboronic Acid PartnerHalide/Triflate PartnerResulting Structure TypeSignificance
This compoundAryl Halide (e.g., Bromobenzene)Substituted Styrene DerivativeAccess to functionalized styrenes for polymers and fine chemicals.
This compoundVinyl Halide (e.g., 1-Bromopropene)Conjugated DieneKey structural motif in natural products and for Diels-Alder reactions.
This compoundHeteroaryl Halide (e.g., 2-Bromopyridine)Alkenyl-substituted HeterocycleImportant scaffolds in medicinal chemistry. nih.gov
This compoundAlkyl Halide (e.g., Iodomethane)C(sp²)-C(sp³) Coupled AlkeneFormation of complex aliphatic chains. illinois.edu

Comparison with Other Cross-Coupling Paradigms (e.g., Stille, Negishi)

The Suzuki-Miyaura reaction is one of several powerful palladium-catalyzed cross-coupling methods. Its advantages and disadvantages become clearer when compared to other prominent reactions like the Stille and Negishi couplings. libretexts.org

Stille Coupling : This reaction uses organotin (stannane) reagents. While versatile, its major drawback is the high toxicity and difficulty of removing organotin byproducts. libretexts.org Boronic acids used in the Suzuki reaction are comparatively non-toxic and environmentally benign. sioc-journal.cn

Negishi Coupling : This reaction employs organozinc reagents. Organozincs are generally more reactive than organoboranes, which can lead to faster reaction times. numberanalytics.comwikipedia.org However, they are also highly sensitive to moisture and air, requiring stricter anhydrous reaction conditions. wikipedia.org The Suzuki reaction, with its air- and water-stable boronic acids, is often more practical for routine laboratory use. sioc-journal.cn A comparative study aiming to synthesize the alkaloids hippadine (B1673251) and pratosine found that the Negishi and Kumada reactions failed, while the Stille and Suzuki reactions provided the desired product, with the Suzuki reaction giving significantly higher yields. nih.govacs.org

Table 2: Comparison of Major Cross-Coupling Reactions

FeatureSuzuki-Miyaura CouplingStille CouplingNegishi Coupling
Organometallic ReagentOrganoboron (Boronic acids/esters)Organotin (Stannanes)Organozinc
Toxicity/Environmental ImpactLow toxicity, environmentally benign. sioc-journal.cnHigh toxicity, difficult to remove byproducts. libretexts.orgModerate toxicity, environmentally friendlier than tin. wikipedia.org
Functional Group ToleranceExcellent, very broad scope. sioc-journal.cnGood, but tin reagents can be less tolerant. libretexts.orgModerate, less tolerant than Suzuki. libretexts.orgwikipedia.org
Reaction ConditionsMild, often tolerates air and water. sioc-journal.cnGenerally mild, but requires removal of toxic reagents.Requires strict inert (oxygen- and water-free) conditions. wikipedia.org
Reactivity of ReagentModerate. numberanalytics.comLow to moderate. numberanalytics.comHigh, often leads to faster reactions. numberanalytics.comwikipedia.org

Petasis (Borono-Mannich) Multicomponent Reactions

The Petasis reaction is a powerful multicomponent transformation that combines an amine, a carbonyl compound (like an aldehyde), and an organoboronic acid to form substituted amines, including valuable α-amino acids and their derivatives. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org Unlike the Suzuki coupling, the Petasis reaction forms a carbon-carbon bond adjacent to a nitrogen atom.

Mechanistic Elucidation of Petasis Reaction with Alkenylboronic Acids

The mechanism of the Petasis reaction is distinct from traditional Mannich reactions and is believed to proceed through the following key steps, especially when an alkenylboronic acid like this compound is used:

Iminium Ion Formation : The reaction begins with the condensation of the amine and the aldehyde to form a carbinolamine intermediate. tuni.fi This intermediate then dehydrates to generate a reactive electrophilic iminium ion. tuni.fi

Boronate "Ate Complex" Formation : The boronic acid reacts with the hydroxyl group of the carbinolamine intermediate (or with a hydroxyl group on an α-hydroxy aldehyde substrate) to form a tetrahedral boronate "ate complex". tuni.fi This step is crucial as it positions the alkenyl group for transfer.

Intramolecular Alkenyl Transfer : The C-C bond formation occurs via an intramolecular transfer of the nucleophilic alkenyl group from the boron atom to the electrophilic carbon of the iminium ion. organic-chemistry.orgtuni.fi This transfer is generally irreversible, which drives the reaction to completion and provides a distinct advantage over the classical Mannich reaction, where the final step can be reversible. organic-chemistry.org

Hydrolysis : The resulting intermediate is then hydrolyzed to release the final substituted amine product. tuni.fi

When α-hydroxy aldehydes are used, the reaction can proceed with a high degree of stereocontrol. The boronic acid coordinates to the chiral hydroxyl group, and the subsequent intramolecular transfer of the alkenyl group occurs in a diastereoselective manner. wikipedia.org For alkenylboronic acids, the diastereoselectivity is thought to be controlled by a conformation of the "ate complex" that minimizes 1,3-allylic strain, often leading to the formation of anti-β-amino alcohol products. tuni.fi

Scope and Limitations in Stereoselective Amino Acid Derivative Synthesis

The synthesis of unnatural α-amino acids is a critical area of research due to their importance as building blocks in pharmaceuticals and peptidomimetics. rsc.orgmdpi.com The Petasis borono-Mannich reaction, a multicomponent coupling of a boronic acid, an amine, and a carbonyl compound, provides an efficient route to α-amino acids. mdpi.comacs.org The use of alkenylboronic acids, such as this compound, in this reaction allows for the synthesis of α-alkenylglycines.

The scope of this transformation is broad, with various substituted boronic acids, amines, and carbonyls participating effectively. mdpi.comnih.gov For instance, the Petasis reaction can be performed under catalyst-free conditions or with the aid of various catalysts to improve yield and selectivity. mdpi.comacs.org However, limitations exist. Electron-poor boronic acids and certain sulfonamides may fail to react under standard conditions. acs.org

A significant challenge in amino acid synthesis is controlling stereochemistry. While the Petasis reaction can produce highly functionalized amino acids, achieving high diastereoselectivity often requires the use of chiral auxiliaries or catalysts. nih.govmdpi.com For example, using chiral tert-butylsulfinamide as the amine component has been successful in inducing chirality in the product. mdpi.com Photoredox catalysis has also emerged as a powerful tool for the stereoselective synthesis of unnatural α-amino acids, allowing for the use of a wide range of carboxylic acids as radical precursors. rsc.orgchemrxiv.org

Catalytic Systems and Their Impact on Petasis Reaction Performance

A variety of catalytic systems have been developed to enhance the efficiency and selectivity of the Petasis reaction. mdpi.comnih.gov These can be broadly categorized as acid-catalyzed, base-catalyzed, and metal-catalyzed systems. Lewis acids are often employed to accelerate the reaction rate. mdpi.com

Chiral biphenols have been successfully used as catalysts to control the diastereoselectivity of the Petasis reaction, enabling the synthesis of both syn and anti β-amino alcohols. nih.gov This is a significant advancement as the uncatalyzed reaction often shows an inherent preference for one diastereomer. nih.gov Thiourea-based catalysts have also been developed for the asymmetric Petasis reaction, providing good yields and high enantiomeric excess for the synthesis of unnatural amino acid derivatives. mdpi.com

Lanthanide catalysts, such as La(OTf)₃, have been shown to be effective in promoting the Petasis reaction, particularly under microwave irradiation, leading to high yields of the desired products. mdpi.com The choice of catalyst can significantly influence the reaction outcome, and the development of new catalytic systems continues to expand the utility of the Petasis reaction. mdpi.comnih.gov

Catalyst TypeExampleApplicationReference
Chiral Biphenols(R)-4Diastereoselective synthesis of syn and anti β-amino alcohols nih.gov
Thiourea-basedInokuma's catalystAsymmetric synthesis of unnatural amino acid derivatives mdpi.com
LanthanideLa(OTf)₃Microwave-assisted synthesis of tertiary amines mdpi.com

Copper-Mediated and Catalyzed Reactions

Copper catalysis has a long history in cross-coupling reactions, offering a more sustainable alternative to precious metals like palladium. beilstein-journals.org Copper-catalyzed reactions are central to modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. beilstein-journals.org

Oxidative Cross-Couplings for Diverse Molecular Scaffolds

Copper-catalyzed oxidative cross-coupling reactions are valuable for creating diverse molecular structures. rsc.org These reactions often proceed through the direct functionalization of C-H bonds, representing an atom-economical approach. rsc.org For example, copper salts can catalyze the oxidative C-N cross-coupling of α-aminocarbonyl compounds with amines. rsc.org The development of dual photoredox and copper catalysis has further expanded the scope of these reactions, enabling selective radical couplings. beilstein-journals.org

Enantioselective Conjugate Additions

The enantioselective conjugate addition of organoboron reagents to electron-deficient alkenes is a powerful method for creating chiral molecules. nih.govrsc.orgbeilstein-journals.org Copper-based catalysts, in conjunction with chiral ligands, have proven highly effective in controlling the regio- and enantioselectivity of these additions. beilstein-journals.org For instance, the addition of alkenylboronic acids to enones can be catalyzed by chiral O-monoacyltartaric acids or BINOL-derived ligands with high enantioselectivity. nih.govrsc.org The choice of ligand and copper source is crucial for achieving high yields and stereoselectivity. beilstein-journals.org

Ligand TypeCopper SourceSubstrateOutcomeReference
Phosphoramidite (S,R,R)-L1Cu(OTf)₂Dienone1,6-conjugate addition beilstein-journals.org
3,3'-bis(pentafluorophenyl)-BINOL-Indole-appended enonesHigh enantioselectivity nih.gov
O-monoacyltartaric acids-EnonesGood enantioselectivity rsc.org

Chan-Lam Type Couplings and Subsequent Transformations

The Chan-Lam coupling reaction is a copper-catalyzed method for forming C-N and C-O bonds by coupling boronic acids with amines or alcohols. beilstein-journals.orgorganic-chemistry.orgwikipedia.org This reaction is advantageous as it can often be performed at room temperature in the presence of air. organic-chemistry.orgwikipedia.org The scope of the Chan-Lam coupling is broad, tolerating a wide variety of functional groups on both the boronic acid and the nucleophile. beilstein-journals.orgnih.gov

Recent advancements have focused on developing more efficient catalytic systems, such as using a "tube-in-tube" reactor to deliver oxygen as an oxidant, which allows for a catalytic process with respect to copper. beilstein-journals.org The reaction mechanism is believed to involve a copper(III) intermediate that undergoes reductive elimination to form the product. wikipedia.org These couplings have been applied to the synthesis of biologically active compounds and can be followed by further transformations to build molecular complexity. beilstein-journals.orgnih.gov

Other Transition Metal-Catalyzed Transformations

While copper plays a significant role, other transition metals are also crucial for catalyzing reactions involving boronic acids. numberanalytics.commdpi.com Palladium, in particular, is widely used in cross-coupling reactions like the Suzuki-Miyaura coupling, which joins a boronic acid with an organic halide. mdpi.com These reactions are fundamental to the synthesis of many complex organic molecules, including pharmaceuticals and materials. numberanalytics.commdpi.com

Transition metal-catalyzed reactions involving boronic acids often proceed through a series of steps including oxidative addition, transmetalation, and reductive elimination. numberanalytics.com The development of new catalysts and reaction conditions continues to expand the scope and efficiency of these transformations, enabling the synthesis of increasingly complex molecular architectures. mdpi.comresearchgate.netnih.gov

Rhodium-Catalyzed Additions to Unsaturated Compounds

The rhodium(I)-catalyzed conjugate addition of organoboronic acids to α,β-unsaturated compounds, often called the Hayashi-Miyaura reaction, is a cornerstone of modern carbon-carbon bond formation. rsc.orgthieme-connect.com This methodology is particularly effective for aryl- and 1-alkenylboronic acids, which add efficiently to enones. acs.org The reaction typically proceeds in an aqueous solvent at moderate temperatures (e.g., 50 °C) and is known for its high yields. acs.org

The catalytic cycle is understood to involve the transmetalation of the organic group from the boron atom to the rhodium(I) center, creating an organorhodium(I) species. rsc.orgacs.org This intermediate then undergoes insertion into the electron-deficient double bond of the enone to form an oxo-π-allylrhodium complex. rsc.org Subsequent hydrolysis or protonolysis releases the β-substituted ketone product and regenerates the active rhodium catalyst, often a hydroxorhodium species, allowing the cycle to continue. rsc.orglibretexts.org A key advantage of this process is that the rhodium catalyst remains in its +1 oxidation state throughout the cycle. rsc.org

While this reaction is well-established for the general class of 1-alkenylboronic acids, specific data detailing the performance of this compound in rhodium-catalyzed additions were not found in the surveyed literature. However, the general reactivity pattern provides a strong basis for its potential application. The use of chiral ligands, such as BINAP, has enabled highly enantioselective versions of this reaction. thieme-connect.comlibretexts.org

Table 1: Representative Conditions for Rhodium-Catalyzed Conjugate Addition of Alkenylboronic Acids

Catalyst System Substrate Boronic Acid Solvent Yield Ref
(acac)Rh(CO)₂ / dppb 2-Cyclohexen-1-one (E)-1-Hexenylboronic acid MeOH/H₂O 96% acs.org
(acac)Rh(CO)₂ / dppb Methyl vinyl ketone (E)-1-Hexenylboronic acid MeOH/H₂O 95% acs.org

Gold Complex-Catalyzed Functionalization Reactions

Gold catalysis has emerged as a powerful tool for activating carbon-carbon multiple bonds. While gold-catalyzed reactions involving organoboron reagents are diverse, their application to alkenylboronates often follows pathways distinct from traditional cross-coupling. One such transformation is the gold(I)-catalyzed [3+2] carbocycloaddition reaction between alkenylboronates and vinyldiazo compounds. uniovi.es This process yields highly functionalized cyclopentenyl boronic esters with excellent regio- and stereoselectivity. uniovi.es The resulting borylated cyclopentenes are versatile intermediates for further synthesis. uniovi.es

In other gold-catalyzed transformations, boronic acids can add to alkynes to generate boron enolates, which can then participate in subsequent reactions like aldol (B89426) additions. researchgate.net While these examples establish the reactivity of the alkenylboronate functional group under gold catalysis, specific studies employing this compound in such functionalizations are not prominently featured in available literature.

Metal-Catalyzed Asymmetric 1,4-Conjugate Additions

The metal-catalyzed asymmetric 1,4-conjugate addition is a premier method for creating stereogenic centers. mdpi.com Both rhodium and palladium complexes are widely used to catalyze the addition of organoboronic acids to α,β-unsaturated carbonyl compounds. libretexts.orgbeilstein-journals.org

Rhodium-catalyzed systems, in particular, are well-suited for the 1,4-addition of aryl- and alkenylboronic acids to enones. libretexts.orgmdpi.com The use of chiral phosphine ligands, such as (S)-BINAP, with a rhodium precursor like [Rh(acac)(C₂H₄)₂], allows for the formation of β-substituted ketones with very high levels of enantioselectivity. thieme-connect.comlibretexts.org The reaction mechanism, as previously described (Section 3.4.1), involves the formation of a chiral organorhodium(I) intermediate that dictates the stereochemical outcome of the addition. rsc.org The process is valued for its tolerance of various functional groups and its typically neutral reaction conditions. thieme-connect.com

Palladium catalysts have also been developed for this purpose, often using chiral diphosphine ligands to achieve high enantioselectivity in the addition of aryltrifluoroborates or arylboronic acids to enones. beilstein-journals.org Although the general methodology is robust for alkenylboronic acids, specific examples documenting the use and stereochemical outcome of this compound in these asymmetric reactions are not detailed in the surveyed research.

Table 2: Examples of Metal-Catalyzed Asymmetric 1,4-Additions

Catalyst System Substrate Boronic Acid Type Yield Enantiomeric Excess (ee) Ref
[Rh(acac)(C₂H₄)₂] / (S)-BINAP 2-Cyclopentenone Alkenylboronic acid 99% 96% thieme-connect.com
[Rh(acac)(C₂H₄)₂] / (S)-BINAP 2-Cyclohexenone Alkenylboronic acid 99% 97% thieme-connect.com
Pd(OAc)₂ / (R,R)-L* 2-Cyclohexenone Potassium Phenyltrifluoroborate 99% 96% beilstein-journals.org

(L = Chiral diphosphine ligand)*

Diastereoselective Domino Heck-Suzuki Processes

Domino reactions, or cascade reactions, are highly efficient processes where a single event initiates a sequence of intramolecular or intermolecular transformations to build molecular complexity rapidly. The domino Heck-Suzuki reaction combines two powerful palladium-catalyzed cross-coupling reactions in one pot. Typically, the sequence is initiated by an intramolecular Heck reaction, which generates a new organopalladium intermediate that is then intercepted by a boronic acid in a subsequent Suzuki-Miyaura coupling step. capes.gov.br

This strategy has been applied diastereoselectively in the synthesis of complex cyclic structures. For instance, a palladium-catalyzed diarylation of glycals has been described as a type of Heck-Suzuki arylation, where a wide range of arylboronic acids react smoothly. nih.gov While these processes have been developed for aryl- and in some cases alkenylboronic acid pinacol (B44631) esters, specific applications detailing a domino Heck-Suzuki process involving this compound are not readily found. researchgate.net The concept, however, remains a powerful potential pathway for the elaboration of molecules containing the octenyl scaffold.

Nucleophilic Addition Reactions to Imines and Iminium Ions

The Petasis Borono-Mannich reaction is a three-component reaction between an amine, a carbonyl compound (often an aldehyde), and an organoboronic acid. organic-chemistry.orgwikipedia.org This transformation is a powerful method for synthesizing substituted amines, including valuable α-amino acids. The reaction proceeds through the initial condensation of the amine and carbonyl to form an imine or an iminium ion. researchgate.net The organoboronic acid then acts as the nucleophile, transferring its organic group to the electrophilic imine carbon. organic-chemistry.org

A significant feature of the Petasis reaction is its broad scope with respect to the nucleophilic partner, which includes alkenylboronic acids. organic-chemistry.orgnsf.gov The reaction is often facilitated by an adjacent hydroxyl group on one of the components, which can activate the boronic acid towards transfer. wikipedia.orgresearchgate.net This reaction is advantageous due to its operational simplicity, mild conditions, and the irreversible nature of the C-C bond-forming step, which often leads to high yields. organic-chemistry.org While the Petasis reaction is a well-established transformation for the class of alkenylboronic acids, specific research detailing the reaction of this compound was not identified in the reviewed literature.

Stereoselective and Asymmetric Synthesis Applications of Oct 7 En 2 Ylboronic Acid

Chiral Catalyst Development for Enantioselective Reactions

The presence of a stereocenter within the Oct-7-en-2-ylboronic acid backbone makes it an intriguing candidate for the development of novel chiral catalysts. The boronic acid moiety can serve as a Lewis acid or engage in the formation of chiral boronate complexes, which can then orchestrate enantioselectivity in a variety of transformations.

Asymmetric Induction in Carbon-Carbon Bond Forming Reactions

This compound could potentially be utilized as a chiral ligand or precatalyst in asymmetric carbon-carbon bond forming reactions. For instance, in conjunction with transition metals like rhodium or palladium, it could form chiral catalytic species capable of inducing enantioselectivity in reactions such as conjugate additions, allylic alkylations, and Suzuki-Miyaura cross-couplings. The steric and electronic properties of the octenyl chain would play a crucial role in the enantiofacial discrimination of the substrate.

Table 1: Potential Asymmetric C-C Bond Forming Reactions Utilizing this compound as a Chiral Auxiliary

Reaction TypeSubstrateReagentPotential ProductExpected Enantiomeric Excess (e.e.)
Asymmetric Aldol (B89426) ReactionAldehydeSilyl Ketene AcetalChiral β-Hydroxy KetoneModerate to High
Asymmetric AllylationAldehydeAllylboronateChiral Homoallylic AlcoholHigh
Asymmetric Diels-AlderDieneDienophileChiral Cyclohexene DerivativeModerate to High

Stereocontrol in Ring-Opening and Cyclization Reactions

The dual functionality of this compound, featuring both a boronic acid and an alkene, presents opportunities for its application in stereocontrolled ring-opening and cyclization reactions. The boronic acid can act as a directing group or a Lewis acid to activate a substrate, while the terminal alkene can participate as a nucleophile or an electrophile in intramolecular cyclization cascades. The inherent chirality of the molecule would be expected to influence the stereochemical outcome of these transformations, leading to the formation of enantioenriched cyclic products.

Diastereoselective Synthesis through this compound Derivatives

Derivatives of this compound, such as its corresponding boronate esters (e.g., pinacol (B44631) or MIDA esters), are expected to be key intermediates in diastereoselective synthesis. The stereocenter at C-2 can direct the stereochemical outcome of reactions at other positions along the carbon chain. For example, the diastereoselective addition of nucleophiles to a carbonyl group placed elsewhere in the molecule could be influenced by the existing chiral center, leading to the preferential formation of one diastereomer.

Table 2: Predicted Diastereoselective Reactions with this compound Derivatives

DerivativeReaction TypeSubstrateExpected Major Diastereomer
This compound pinacol esterHydroboration of the terminal alkene9-BBN(syn)- or (anti)-diol precursor
This compound MIDA esterEpoxidation of the terminal alkenem-CPBA(syn)- or (anti)-epoxide

Dynamic Stereocontrol and Stereodivergent Synthetic Strategies

The principles of dynamic kinetic resolution and stereodivergent synthesis could potentially be applied using this compound. In a dynamic kinetic resolution scenario, a racemic mixture of a substrate could be reacted with a chiral derivative of this compound, where the two enantiomers of the substrate react at different rates to afford a single, highly enantioenriched product.

Furthermore, stereodivergent strategies could be developed where, by tuning reaction conditions or the specific derivative of this compound used, it would be possible to selectively generate any of the possible stereoisomers of a product from a single starting material. This would represent a powerful tool for the synthesis of complex molecules with multiple stereocenters.

Advanced Synthetic Applications of Oct 7 En 2 Ylboronic Acid

Construction of Complex Organic Architectures

The dual functionality of molecules like Oct-7-en-2-ylboronic acid allows for their participation in a variety of powerful synthetic transformations, leading to the assembly of intricate organic structures.

Synthesis of Elaborate Polyolefins and Functionalized Styrenes

Boronic acids serve as valuable reagents for introducing functionality into polymers. Boronic acid end-functionalized polyolefins can be synthesized through living polymerization systems. These functionalized polymers can then undergo self-assembly, for instance, through the reversible interconversion between the boronic acid and its corresponding boroxine trimer, leading to the formation of star-shaped polyolefins. rsc.org While not specifically documented for this compound, its terminal alkene could potentially act as a monomer or comonomer in polymerization reactions, with the boronic acid moiety providing a site for post-polymerization modification or influencing the material's properties.

In the realm of styrene synthesis, alkenylboronic acids are key precursors. Nickel-catalyzed stereoconvergent Suzuki-Miyaura cross-coupling reactions between various alkenyl ethers and arylboronic esters are effective for producing substituted styrenes. organic-chemistry.org This approach is advantageous as it can utilize a mixture of E/Z isomers of the starting alkenyl ether. Furthermore, enantioselective hydroarylation of styrenes with arylboronic acids, catalyzed by nickel complexes with chiral ligands, provides an efficient route to enantioenriched 1,1-diarylalkanes, which are important structural motifs in biologically active molecules. chinesechemsoc.orgresearchgate.net

Table 1: Examples of Nickel-Catalyzed Hydroarylation of Styrene

Arylboronic Acid Ligand Yield (%) Enantiomeric Excess (ee, %)
(4-methoxyphenyl)boronic acid Chiral SpiroAP Ligand (L1) High Moderate
Phenylboronic acid Chiral SpiroAP Ligand (L1) 95 85

This table illustrates the general utility of boronic acids in styrene functionalization, based on data for related compounds. chinesechemsoc.org

Formation of Diverse Biaryl and Heterobiaryl Compounds

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and the most prominent application of boronic acids. nih.gov This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (like this compound) and an organohalide or triflate. youtube.com The reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability and stability of many boronic acids. nih.govsandiego.edu

While the alkenyl portion of this compound could react, the boronic acid is the intended reactive site for Suzuki-Miyaura coupling. It would couple with aryl or heteroaryl halides to generate complex molecules containing an octenyl side chain. This strategy is fundamental in medicinal chemistry for synthesizing analogs of bioactive compounds and in materials science for creating conjugated systems. mdpi.comrsc.org The general mechanism involves oxidative addition of the organohalide to a Pd(0) catalyst, transmetalation with the boronate species, and reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com

Enantioselective Access to Chiral Alcohols and Amines

Alkenylboronic acids are valuable precursors for the asymmetric synthesis of chiral molecules. One key transformation is the enantioselective addition of the alkenyl group to an aldehyde, which produces a chiral allylic alcohol. acs.org This reaction can be catalyzed by chiral copper(I) complexes or other systems, often proceeding with high enantioselectivity (ee) for a variety of functionalized alkynes which are precursors to the alkenylboron reagent. acs.orgnih.gov

Similarly, alkenyl boronates are key starting materials for synthesizing enantioenriched chiral amines. A notable method is the NiH-catalyzed asymmetric hydroamidation of alkenyl boronates with dioxazolones. nih.govresearchgate.net This process, which uses a simple chiral amino alcohol ligand, yields highly enantioenriched α-aminoboronates under mild conditions. These products are direct precursors to chiral α-amino acids and amines, which are privileged structures in pharmaceuticals. nih.govnih.govrsc.org The utility of such methods has been demonstrated in the efficient synthesis of drugs like Vaborbactam. nih.gov

Table 2: Enantioselective Synthesis using Alkenylboron Reagents

Reaction Type Substrate 1 Substrate 2 Product Type Typical Enantioselectivity
Alkenylation Alkenylborane Aldehyde Chiral Secondary Allylic Alcohol 87-94% ee acs.org

This table summarizes representative enantioselective transformations achievable with alkenylboron reagents.

Expedient Routes to Nitrogen- and Sulfur-Containing Heterocycles

Boronic acids are versatile building blocks for the synthesis of heterocycles. researchgate.netnih.govmdpi.com They are often employed in cross-coupling reactions to construct a linear precursor which then undergoes a subsequent cyclization reaction. For instance, this compound could be coupled with a halogenated aminopyridine via a Suzuki reaction. The resulting product, now bearing the octenyl chain, could undergo an intramolecular cyclization, such as hydroamination or aminomercuration, involving the terminal double bond to construct a new nitrogen-containing ring.

For sulfur-containing heterocycles, similar strategies apply. nih.govorganic-chemistry.orgresearchgate.net An alkenylboronic acid can be coupled with a substrate containing a thiol group and a halide. Subsequent intramolecular thiol-ene reaction (hydrothiolation) on the terminal alkene of the octenyl group would lead to the formation of a sulfur-containing ring. The development of one-pot procedures and tandem reactions has made these synthetic routes highly efficient for generating molecular diversity. arkat-usa.orgutexas.edu

Role in Total Synthesis of Natural Products and Bioactive Molecules

The total synthesis of complex natural products relies on the development of robust and stereoselective bond-forming reactions. nih.govnih.govresearchgate.net Alkenylboronic acids, as stable and versatile coupling partners, play a crucial role in many synthetic campaigns. researchgate.net They are frequently used in key fragment-coupling steps via Suzuki-Miyaura reactions to assemble the carbon skeleton of the target molecule.

Design and Synthesis of this compound-Derived Advanced Building Blocks

The synthetic utility of this compound can be expanded by chemically modifying its reactive functional groups to create more specialized building blocks. researchgate.netdigitellinc.combath.ac.uk

Modification of the Boronic Acid: The boronic acid can be easily converted into various boronate esters, such as the pinacol (B44631) ester (Bpin) or MIDA ester. These derivatives often exhibit enhanced stability, are easier to purify, and may have different reactivity profiles in cross-coupling reactions, sometimes offering advantages over the free boronic acid. whiterose.ac.uk

Modification of the Alkene: The terminal double bond is a versatile handle for further functionalization.

Oxidation: Oxidative cleavage of the alkene would yield a shorter-chain aldehyde, which could then be used in other reactions like Wittig olefination or reductive amination. Epoxidation would produce an epoxide, a key intermediate for introducing vicinal functional groups.

Metathesis: Cross-metathesis with other olefins can be used to elongate the carbon chain or introduce new functional groups at the terminus of the molecule.

Hydroboration/Oxidation: This sequence would convert the terminal alkene into a primary alcohol, transforming the molecule into a diol derivative with orthogonal reactivity at the boronic acid and the newly formed hydroxyl group.

These transformations convert the parent molecule into a range of advanced, trifunctional building blocks, significantly broadening its applications in diversity-oriented synthesis and the construction of complex molecular libraries. rsc.org

Theoretical and Mechanistic Investigations in Oct 7 En 2 Ylboronic Acid Chemistry

Computational Studies of Reaction Mechanisms and Energetics

Computational chemistry, particularly through methods like Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of reactions involving boronic acids. rsc.orgmontclair.edu These studies allow researchers to model reaction pathways that are difficult or impossible to observe experimentally. For reactions analogous to those that Oct-7-en-2-ylboronic acid would undergo, such as palladium-catalyzed cross-coupling reactions, computational models can calculate the Gibbs free energies of reactants, intermediates, transition states, and products. oregonstate.edunih.gov

These calculations provide a quantitative understanding of the reaction's energetic landscape. For instance, in a typical Suzuki-Miyaura coupling cycle, DFT can be used to determine the energy barriers for key steps: oxidative addition, transmetalation, and reductive elimination. diva-portal.org The transmetalation step, where the organic group (e.g., the oct-7-en-2-yl group) is transferred from boron to the palladium catalyst, is often a critical, rate-determining step. Computational models can compare the energetics of different proposed pathways, such as those involving different ligands on the catalyst or the influence of solvent molecules. montclair.eduscielo.br Explicit solvent calculations have shown that including solvent molecules in the model can significantly decrease reaction energies compared to implicit solvent models, highlighting the solvent's active role in the mechanism. montclair.edu

Table 1: Illustrative Energetic Profile for a Hypothetical Palladium-Catalyzed Reaction Step This table represents typical data obtained from computational studies on organoboron reagents in cross-coupling reactions.

Species Description Relative Gibbs Free Energy (ΔG, kcal/mol)
Reactants Catalyst + this compound 0.0
Intermediate 1 Oxidative Addition Complex -5.2
Transition State Transmetalation TS +15.8
Intermediate 2 Post-Transmetalation Complex -10.4
Product Coupled Product + Regenerated Catalyst -25.0

By mapping these energy profiles, computational studies can predict reaction outcomes, explain observed selectivities, and guide the development of new, more efficient catalytic systems. rsc.orgscielo.br

Spectroscopic Characterization of Key Intermediates and Transition States

While computational methods provide theoretical insight, spectroscopic techniques offer direct experimental evidence for the existence and structure of transient species in a reaction. The identification of key intermediates is crucial for confirming a proposed reaction mechanism. montclair.edunih.gov For reactions involving alkenylboronic acids, time-resolved spectroscopic methods are particularly powerful. researchgate.net

Time-resolved infrared (TRIR) absorption spectroscopy, for example, can directly observe the vibrational signatures of short-lived intermediates, even those existing for only microseconds. researchgate.net In studies of reactions with vinyl boronates, TRIR has been used to identify transient α-iodo boryl species, providing evidence for an inner-sphere reaction mechanism. researchgate.net Similarly, in radical reactions involving alkenyl boronates, the formation of radical and organocopper intermediates has been proposed based on mechanistic experiments and spectroscopic data. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is also vital, though typically for more stable intermediates or for monitoring reaction progress. For example, in the synthesis of a furanone derivative using an analogous (E)-oct-1-en-1-ylboronic acid, ¹H NMR and ¹³C NMR were used to confirm the structure of the final product, which is the result of the entire reaction cascade. rsc.org While transition states are, by definition, fleeting and not directly observable, their properties can be inferred from kinetic studies and their structures modeled computationally, with the results often corroborated by the spectroscopic characterization of preceding and succeeding intermediates. uchicago.edu

Quantum Mechanical Insights into Catalyst-Substrate Interactions

Quantum mechanics provides the fundamental framework for understanding how catalysts function at the atomic level. catalysis.blog In the context of reactions with this compound, quantum mechanical principles explain the nature of the interaction between the boronic acid's carbon-boron bond, its π-system, and the electron orbitals of a transition metal catalyst. catalysis.blog

Catalysts accelerate reactions by providing an alternative reaction pathway with a lower activation energy. diva-portal.org Quantum mechanics explains this by detailing the interactions between the substrate's and catalyst's electron orbitals. For example, in a palladium-catalyzed reaction, the interaction involves the overlap of palladium's d-orbitals with the π and π* orbitals of the octenyl double bond and the σ orbital of the C-B bond. This interaction facilitates processes like oxidative addition and transmetalation by stabilizing the transition states. catalysis.blog

Computational quantum mechanical models can visualize these catalyst-substrate interactions, showing how non-covalent forces and orbital overlaps contribute to the stability of intermediates and the lowering of energetic barriers. rsc.org This understanding is critical for designing catalysts with improved selectivity and efficiency. For instance, modifying the electronic properties of ligands attached to the metal catalyst can fine-tune these quantum mechanical interactions to favor a desired reaction outcome. nih.gov

Kinetic and Thermodynamic Parameters Governing Reactivity and Selectivity

Kinetic studies measure reaction rates and how they are affected by changes in concentration, temperature, or the catalyst used. This data is used to determine the reaction's rate law and activation energy (Ea), which is the minimum energy required for the reaction to occur. rsc.org A lower activation energy corresponds to a faster reaction rate. In catalysis, the turnover frequency (TOF) is a key kinetic parameter that quantifies the efficiency of a catalyst. acs.org

Thermodynamic parameters, such as enthalpy (ΔH°) and Gibbs free energy (ΔG°), describe the energy changes over the course of a reaction. researchgate.net A negative ΔG° indicates a spontaneous reaction that favors the formation of products at equilibrium. The balance between kinetic and thermodynamic control is often crucial for selectivity. A reaction under kinetic control yields the product that is formed fastest (lowest activation energy), whereas a reaction under thermodynamic control yields the most stable product (lowest Gibbs free energy).

Table 2: Key Kinetic and Thermodynamic Parameters and Their Significance

Parameter Symbol Significance in Reactivity and Selectivity
Activation Energy Ea or ΔG The energy barrier for a reaction. A lower value means a faster reaction rate (kinetic control).
Enthalpy Change ΔH° The heat absorbed or released during a reaction. Determines if a reaction is endothermic (+) or exothermic (-).
Entropy Change ΔS° The change in disorder of a system.
Gibbs Free Energy Change ΔG° Determines the spontaneity of a reaction at equilibrium. A more negative value indicates a more thermodynamically favorable product.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Oct-7-en-2-ylboronic acid, and how can experimental reproducibility be ensured?

  • Methodological Answer : The synthesis of this compound (CAS 1198772-66-5) typically involves palladium-catalyzed cross-coupling or hydroboration of alkenes. Key steps include controlling reaction temperature, stoichiometry of boronic acid precursors, and inert atmospheric conditions to prevent oxidation. To ensure reproducibility, document reaction parameters (e.g., catalyst loading, solvent purity, and reaction time) in detail, and characterize intermediates via 1H^{1}\text{H}/13C^{13}\text{C} NMR and mass spectrometry. Experimental protocols should align with guidelines for rigorous reporting, including purity thresholds (>95%) and spectral data archiving in supplementary materials .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Structural validation requires a combination of spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : Confirm the presence of the vinyl proton (δ ~5.5–6.5 ppm) and boron-bound carbon (δ ~25–30 ppm in 13C^{13}\text{C} NMR).
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular ion peak ([M+H]+^+) and isotopic patterns consistent with boron (10B^{10}\text{B}/11B^{11}\text{B}).
  • HPLC-PDA : Assess purity by reverse-phase HPLC with photodiode array detection, ensuring no residual catalysts or byproducts.
    Cross-reference data with literature or databases like SciFinder to confirm spectral matches .

Q. What are the common reactivity patterns of this compound in Suzuki-Miyaura cross-coupling reactions?

  • Methodological Answer : The compound’s reactivity depends on the electronic environment of the alkene and boronic acid moieties. In Suzuki-Miyaura couplings, optimize conditions by:

  • Base Selection : Use K2_2CO3_3 or Cs2_2CO3_3 for mild conditions.
  • Solvent System : Employ THF/water mixtures to balance solubility and reaction efficiency.
  • Catalyst Screening : Test Pd(PPh3_3)4_4 or PdCl2_2(dppf) for sterically hindered substrates.
    Monitor reaction progress via TLC or GC-MS and isolate products via column chromatography. Report yields and turnover numbers (TON) to benchmark against literature .

Advanced Research Questions

Q. How does the steric and electronic profile of this compound influence its stability under ambient conditions?

  • Methodological Answer : The compound’s instability arises from boronic acid protodeboronation and alkene oxidation. To mitigate degradation:

  • Storage : Store at –20°C under argon with molecular sieves.
  • Stability Assays : Conduct accelerated stability studies (e.g., 40°C/75% RH) and monitor via 11B^{11}\text{B} NMR to track boronic acid decomposition.
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict oxidation pathways and identify stabilizing substituents. Experimental data should be cross-validated with computational results .

Q. What strategies resolve contradictions in reported catalytic efficiencies of this compound in enantioselective reactions?

  • Methodological Answer : Discrepancies in catalytic outcomes often stem from:

  • Substrate Purity : Re-synthesize and re-characterize the compound to exclude batch variability.
  • Reaction Monitoring : Use in-situ IR or 11B^{11}\text{B} NMR to track intermediate formation.
  • Systematic Screening : Apply Design of Experiments (DoE) to isolate variables (e.g., ligand structure, solvent polarity). Publish raw data and statistical analyses (e.g., ANOVA) to support conclusions .

Q. How can computational chemistry predict the regioselectivity of this compound in transition-metal-catalyzed reactions?

  • Methodological Answer : Employ molecular docking (AutoDock Vina) and transition-state modeling (Gaussian 16) to map energy barriers for competing reaction pathways. Compare computed activation energies with experimental regioselectivity ratios (e.g., via 19F^{19}\text{F} NMR of fluorinated byproducts). Validate models using isotopic labeling (e.g., 2H^{2}\text{H}/13C^{13}\text{C}) to trace mechanistic pathways .

Q. What methodologies address the compound’s low solubility in aqueous reaction media?

  • Methodological Answer : Enhance solubility via:

  • Co-Solvent Systems : Test DMSO/water or ethanol/water mixtures.
  • Micellar Catalysis : Use surfactants (e.g., SDS) to form micelles and improve dispersion.
  • Derivatization : Synthesize pinacol ester derivatives for improved lipophilicity, then hydrolyze in situ.
    Characterize solubility profiles using dynamic light scattering (DLS) and report Hansen solubility parameters .

Data Analysis and Reporting

Q. How should researchers handle conflicting spectral data during characterization?

  • Methodological Answer : Contradictions may arise from impurities or instrument artifacts. Mitigate by:

  • Multi-Technique Validation : Cross-check NMR with IR (C-B stretching ~1,320 cm1^{-1}) and X-ray crystallography (if crystalline).
  • Collaborative Analysis : Share raw data files (e.g., JCAMP-DX for NMR) with peer labs for independent validation.
  • Error Analysis : Quantify signal-to-noise ratios and integration errors in spectral data .

Q. What are the best practices for archiving and sharing experimental data on this compound?

  • Methodological Answer : Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles:

  • Repositories : Deposit spectral data in ChemSpider or Zenodo with DOI links.
  • Metadata : Include synthesis dates, instrument calibration logs, and version-controlled protocols.
  • Ethical Reporting : Disclose negative results (e.g., failed coupling attempts) to prevent publication bias .

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